REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Br:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O.COCCOC>[Br:9][C:10]1[CH:15]=[C:14]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=1 |f:3.4.5,6.7.8|
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Name
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|
Quantity
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46.1 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)C
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Name
|
|
Quantity
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35.8 g
|
Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
67.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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245 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a temperature probe
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Type
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TEMPERATURE
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Details
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reflux condenser, and a magnetic stir bar
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 16 hr
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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CUSTOM
|
Details
|
was then placed in a separatory funnel
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Type
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EXTRACTION
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Details
|
The organic layer was extracted twice with a saturated solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISTILLATION
|
Details
|
After the excess 2-bromo-5-methylpyridine was distilled off in vacuo at 110° C.
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Type
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DISTILLATION
|
Details
|
the 2-(3-bromophenyl)-5-methylpyridine was distilled at 200° C.
|
Type
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CUSTOM
|
Details
|
to give 30.1 g (68.1% yield) of a slightly orange liquid, which
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1=NC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |